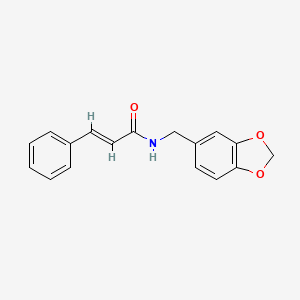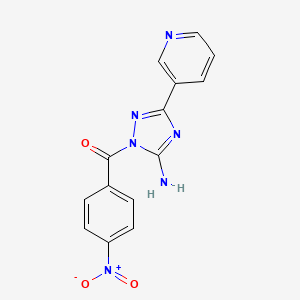
1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has been extensively studied by researchers due to its potential applications in various fields. This compound is also known as NBP-TA and has a molecular formula of C14H10N6O2.
Wirkmechanismus
The mechanism of action of NBP-TA is not fully understood. However, studies have shown that NBP-TA can inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
NBP-TA has been shown to have anticancer properties in various cancer cell lines. Studies have also shown that NBP-TA can bind to proteins and alter their conformation. In addition, NBP-TA has been studied for its potential applications in the development of organic semiconductors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NBP-TA in lab experiments is its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using NBP-TA is its potential toxicity. Studies have shown that NBP-TA can induce cell death in cancer cells, but it can also be toxic to normal cells.
Zukünftige Richtungen
There are several future directions for the study of NBP-TA. One of the future directions is the development of NBP-TA-based anticancer drugs. Studies have shown that NBP-TA can induce cell death in cancer cells, and further research can lead to the development of more potent and selective anticancer drugs.
Another future direction is the development of NBP-TA-based biosensors and analytical tools. NBP-TA has been shown to bind to proteins and alter their conformation, and this property can be used in the development of biosensors for the detection of proteins.
Lastly, further research can be done on the potential applications of NBP-TA in the development of organic semiconductors. Studies have shown that NBP-TA can be used as a building block for the synthesis of organic semiconductors with high charge carrier mobility, and further research can lead to the development of more efficient and stable organic semiconductors.
Conclusion:
In conclusion, NBP-TA is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The synthesis of NBP-TA involves the reaction of 4-nitrobenzoyl chloride with 3-amino-5-pyridin-3-yl-1,2,4-triazole in the presence of a base. NBP-TA has been shown to have anticancer properties, bind to proteins, and can be used in the development of organic semiconductors. Further research can lead to the development of NBP-TA-based anticancer drugs, biosensors, and more efficient organic semiconductors.
Synthesemethoden
The synthesis of NBP-TA involves the reaction of 4-nitrobenzoyl chloride with 3-amino-5-pyridin-3-yl-1,2,4-triazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
NBP-TA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NBP-TA has been investigated for its anticancer properties. Studies have shown that NBP-TA can induce cell death in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division, and its inhibition can lead to cell death.
In biochemistry, NBP-TA has been studied for its ability to bind to proteins. Studies have shown that NBP-TA can bind to the protein BSA (bovine serum albumin) and alter its conformation. This property of NBP-TA can be used in the development of biosensors and other analytical tools.
In materials science, NBP-TA has been studied for its potential applications in the development of organic semiconductors. Studies have shown that NBP-TA can be used as a building block for the synthesis of organic semiconductors with high charge carrier mobility.
Eigenschaften
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O3/c15-14-17-12(10-2-1-7-16-8-10)18-19(14)13(21)9-3-5-11(6-4-9)20(22)23/h1-8H,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMRJCHQHOHJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-amino-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl](4-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
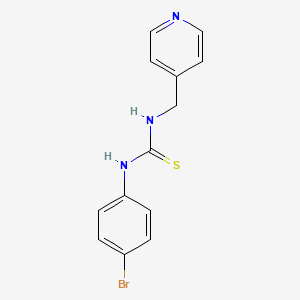
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)

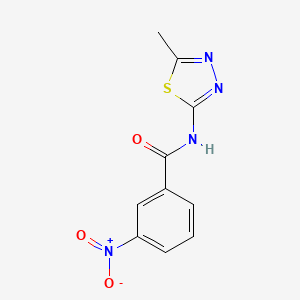
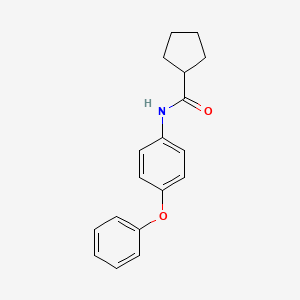
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)
